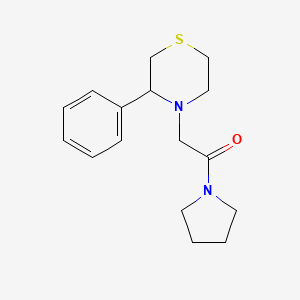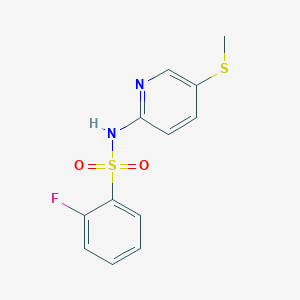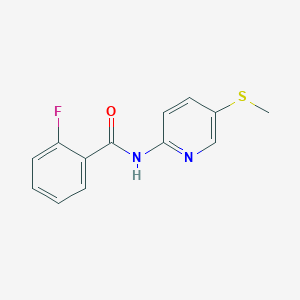
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone is a chemical compound used in scientific research. It is a heterocyclic organic compound with the molecular formula C15H22N2OS. This compound is a derivative of pyrrolidine and is used in various research studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its versatility. It can be used as a building block for the synthesis of other compounds and as a ligand in coordination chemistry. However, one limitation is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone. One area of research could be to investigate its potential as an anticancer agent in vivo. Another area of research could be to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be conducted on its mechanism of action and its potential as a therapeutic agent for other diseases and conditions.
Métodos De Síntesis
The synthesis of 2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 3-phenylthiomorpholine with ethyl 2-bromoacetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with pyrrolidine to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone has several applications in scientific research. It is used as a building block for the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propiedades
IUPAC Name |
2-(3-phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(17-8-4-5-9-17)12-18-10-11-20-13-15(18)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPWFYCYWYBUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCSCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylthiomorpholin-4-yl)-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-pentoxyacetamide](/img/structure/B7594234.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)


![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)
